4,6-Dimethoxypyridin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple strategies including the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions, showcasing efficient activation of carboxylic acid moieties under mild conditions without undesired racemization (Shiina et al., 2008). Additionally, innovative methods for the parallel synthesis of 4-amino-2,6-dialkylamino-pyridines demonstrate mild, adaptable, and high-yield processes, highlighting the chemical versatility and potential for combinatorial chemistry applications (Menichincheri et al., 2003).
Molecular Structure Analysis
The structural analysis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals intermolecular N-H…N hydrogen bonds forming an extensive three-dimensional network. This network, strengthened by C-H…π and N-H…π-facial hydrogen bonds, is crucial for crystal stabilization, indicating significant structural stability and potential for interactions in molecular assemblies (Șahin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives, such as 4,6-Dimethoxypyridin-2-amine, can be exemplified by reactions leading to the formation of amides and esters. An efficient condensing agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), facilitates the condensation of carboxylic acids and amines under atmospheric conditions, showcasing the compound's reactivity towards forming structurally complex molecules (Kunishima et al., 1999).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
4,6-Dimethoxypyridin-2-amine serves as a crucial intermediate in organic synthesis. It has been utilized in the synthesis of aliphatic guanidines, showcasing an atom-economical, cost-effective, and environmentally safe method for installing the guanidine functionality in primary and secondary amines. This process is significant for the development of compounds with potential pharmaceutical applications (Shaw et al., 2015). Additionally, this compound has been involved in the design and biological evaluation of new s-triazines derived with quinolines, highlighting its role in creating compounds with potential biological properties (Parikh & Vyas, 2012).
Crystallography and Structure Analysis
In crystallography, 4,6-Dimethoxypyridin-2-amine has been used to study hydrogen bonding and molecular structures. For instance, its co-crystal with 2-(1H-indol-3-yl)acetic acid forms a hydrogen-bonded supramolecular chain, demonstrating the compound's role in developing crystalline materials with specific structural features (Ebenezer & Muthiah, 2010). Such studies are essential for understanding molecular interactions and designing new materials with desired properties.
Supramolecular Chemistry
The compound's application extends to supramolecular chemistry, where it forms specific hydrogen-bonded motifs. This aspect is crucial for the development of novel supramolecular structures that could have applications in nanotechnology, drug delivery, and molecular recognition (Thanigaimani et al., 2009). The detailed analysis of these hydrogen-bonded structures provides insights into the fundamentals of molecular assembly and interaction.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYHFMMWZGEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyridin-2-amine |
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